molecular formula C6H6BrN5S B13082676 5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13082676
M. Wt: 260.12 g/mol
InChI Key: UGRUWOZHAJBHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both thiazole and triazole rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s structure includes a bromine atom, which often imparts unique reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1,3-thiazole derivatives with triazole precursors. One common method includes the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with 1H-1,2,4-triazol-3-amine under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Substituted Derivatives: Products where the bromine atom is replaced by other functional groups.

    Oxidized or Reduced Forms: Compounds with altered oxidation states of the thiazole or triazole rings.

    Cyclized Products: More complex heterocyclic compounds formed through cyclization reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound’s structure allows it to interact with DNA and proteins, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both thiazole and triazole rings, along with a bromine atom. This combination imparts distinct reactivity and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C6H6BrN5S

Molecular Weight

260.12 g/mol

IUPAC Name

5-bromo-1-(1,3-thiazol-2-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H6BrN5S/c7-5-10-6(8)11-12(5)3-4-9-1-2-13-4/h1-2H,3H2,(H2,8,11)

InChI Key

UGRUWOZHAJBHAH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CN2C(=NC(=N2)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.